2-Hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-o ne
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Overview
Description
2-Hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a unique fusion of a benzo[b]thiophene and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a suitable thiophene precursor, followed by cyclization to form the fused ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinopyridine: Shares the hydrazino functional group but differs in the ring structure.
4-Amino-3-hydrazino-5-methyl-1,2,4-triazole: Another hydrazino-containing compound with different ring systems and properties.
Uniqueness
2-Hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its combination of a benzo[b]thiophene and a pyrimidine ring is not commonly found in other compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C11H14N4OS |
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Molecular Weight |
250.32 g/mol |
IUPAC Name |
2-hydrazinyl-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N4OS/c1-15-10(16)8-6-4-2-3-5-7(6)17-9(8)13-11(15)14-12/h2-5,12H2,1H3,(H,13,14) |
InChI Key |
MNOQJYOUTNNBMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=C1NN)SC3=C2CCCC3 |
Origin of Product |
United States |
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